Cas no 877636-25-4 ([4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate structure](https://ja.kuujia.com/scimg/cas/877636-25-4x500.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate 化学的及び物理的性質
名前と識別子
-
- F2510-0109
- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- 877636-25-4
- AB00687542-01
- SR-01000020392-1
- [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
- AKOS024654781
- SR-01000020392
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
- [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate
-
- インチ: 1S/C17H10ClFN2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2
- InChIKey: VJISKANEUAYIFQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(=O)OC1=COC(=CC1=O)CSC1N=CC=CN=1)F
計算された属性
- せいみつぶんしりょう: 392.0033838g/mol
- どういたいしつりょう: 392.0033838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 610
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2510-0109-2μmol |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2510-0109-2mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2510-0109-1mg |
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate |
877636-25-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoateに関する追加情報
Compound Introduction: [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate and CAS No. 877636-25-4
Compound with the CAS number 877636-25-4 and the product name [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
The molecular framework of this compound consists of a pyran ring substituted with a 4-oxo group at the 3-position and a 6-(pyrimidin-2-ylsulfanylmethyl) moiety at the 6-position, further connected to a benzoate ester derivative featuring both 2-chloro and 6-fluorine substituents. This unique arrangement of functional groups imparts distinct chemical properties that make it a promising candidate for various biological assays and pharmacological studies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit potent biological activity. The pyran ring system, in particular, has been extensively studied for its role in medicinal chemistry due to its ability to interact with biological targets in a highly specific manner. The presence of the 4-oxo group enhances the electrophilicity of the ring, making it susceptible to nucleophilic attacks, which can be exploited in the design of enzyme inhibitors or receptor modulators.
The 6-(pyrimidin-2-ylsulfanylmethyl) substituent introduces a sulfur-rich moiety that can engage in various types of interactions with biological molecules. Sulfur-containing compounds are well-known for their versatility in drug design, often serving as key pharmacophores in small-molecule inhibitors. The pyrimidine ring itself is a common structural motif found in many bioactive molecules, including antiviral and anticancer agents. By combining these elements, the compound exhibits a multifaceted interaction profile that could be leveraged for therapeutic purposes.
The benzoate ester portion of the molecule, adorned with both 2-chloro and 6-fluorine substituents, adds another layer of complexity to its chemical behavior. Halogenated aromatic compounds are frequently employed in medicinal chemistry due to their enhanced metabolic stability and improved binding affinity to biological targets. The chlorine atom at the 2-position can participate in dipole-dipole interactions with polar residues in proteins, while the fluorine atom at the 6-position can increase lipophilicity and reduce susceptibility to enzymatic degradation.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex molecular framework efficiently. The synthesis process also necessitates rigorous purification protocols to isolate the desired product from potential byproducts.
In terms of biological activity, preliminary studies have suggested that this compound exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory pathways. The combination of the pyran ring, pyrimidine sulfide moiety, and halogenated benzoate ester appears to confer selective binding to target proteins, making it a potential lead compound for further development. Additionally, its structural features may contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability.
The use of computational modeling techniques has been instrumental in understanding the binding interactions between this compound and its potential targets. Molecular docking studies have revealed that it can effectively bind to active sites on enzymes involved in inflammatory processes, suggesting its therapeutic potential. These computational insights have guided experimental efforts aimed at optimizing its efficacy and reducing any potential side effects.
Ongoing research is focused on evaluating the pharmacological profile of this compound through both in vitro and in vivo assays. In vitro studies are designed to assess its activity against relevant enzymes and receptors, while animal models provide insights into its overall efficacy and safety profile. These studies are crucial for determining whether this compound can progress into clinical trials as a candidate for treating inflammatory diseases or other conditions.
The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and molecular biology. The compound described here exemplifies how innovative molecular design can lead to discoveries with significant medical implications. By leveraging cutting-edge synthetic methodologies and interdisciplinary approaches, researchers continue to expand the arsenal of tools available for addressing complex diseases.
In conclusion, [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate (CAS No. 877636-25-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique molecular structure, characterized by specific functional groups such as 4-oxo, 6-(pyrimidin-2-ylsulfanylmethyl), 2-chloro, and 6-fluorine, offers potential advantages in terms of biological activity and pharmacokinetic properties. Continued investigation into this compound holds promise for contributing to advancements in drug development aimed at treating various diseases.
877636-25-4 ([4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate) 関連製品
- 1227564-90-0(5,6-Bis(2-fluorophenyl)pyridine-3-methanol)
- 899348-56-2(N-(2,5-dimethylphenyl)-3-(4-methylbenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 1247625-79-1(3-(1,3-thiazol-2-yloxy)benzoic acid)
- 377083-99-3(3-(4-chloro-2-fluorophenyl)propan-1-ol)
- 1705308-80-0(N-(1-phenylpyrrolidin-2-yl)methyl-2H-1,3-benzodioxole-5-carboxamide)
- 292644-25-8(N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)propanamide)
- 2639458-81-2(tert-butyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 2137995-17-4(5-Bromo-2-cyclobutyl-3-hydrazinylquinoline)
- 2172510-56-2(6-bromo-3-iodo-1-methanesulfonyl-1H-indole)




